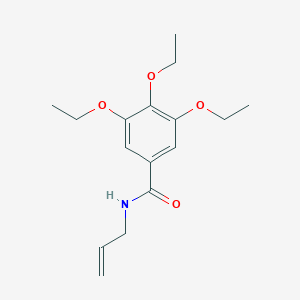

N-allyl-3,4,5-triethoxybenzamide

Description

N-Allyl-3,4,5-triethoxybenzamide is a benzamide derivative characterized by a central benzene ring substituted with three ethoxy groups at positions 3, 4, and 5, and an allyl (-CH₂-CH=CH₂) group attached to the amide nitrogen.

Propriétés

Formule moléculaire |

C16H23NO4 |

|---|---|

Poids moléculaire |

293.36 g/mol |

Nom IUPAC |

3,4,5-triethoxy-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C16H23NO4/c1-5-9-17-16(18)12-10-13(19-6-2)15(21-8-4)14(11-12)20-7-3/h5,10-11H,1,6-9H2,2-4H3,(H,17,18) |

Clé InChI |

PDDXPXLOYDQQHS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC=C |

SMILES canonique |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC=C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzamide Core

| Compound Name | Substituents | Key Differences | Biological Implications |

|---|---|---|---|

| N-Allyl-3,4,5-triethoxybenzamide | 3,4,5-triethoxy, N-allyl | Reference compound; ethoxy groups enhance lipophilicity and metabolic stability. | Potential for enzyme/receptor modulation via ethoxy-π interactions and allyl reactivity. |

| N-(1,3-Benzothiazol-6-yl)-3,4,5-triethoxybenzamide | 3,4,5-triethoxy, N-benzothiazole | Benzothiazole core replaces allyl group. | Benzothiazole may improve DNA intercalation or kinase inhibition. |

| N-(5-Allyl-tetrahydrobenzooxazepin-7-yl)-3,4,5-trimethoxybenzamide | 3,4,5-trimethoxy, N-allyl-tetrahydrobenzooxazepine | Methoxy instead of ethoxy; tetrahydrobenzooxazepine core. | Trimethoxy groups reduce steric bulk; oxazepine core may influence CNS activity. |

| 3,4,5-Triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide | 3,4,5-triethoxy, N-thiazole | Thiazole ring replaces allyl group; additional methoxyphenyl substituent. | Thiazole enhances metal-binding capacity; potential antimicrobial activity. |

Key Observations :

- Ethoxy vs.

- Core Structure : Heterocyclic cores (e.g., benzothiazole, thiazole, tetrahydrobenzooxazepine) introduce distinct electronic and steric profiles, affecting target selectivity and potency .

Allyl Substituent vs. Other Functional Groups

Key Observations :

- The allyl group’s unsaturation allows for conjugation and covalent interactions, which could be advantageous in irreversible enzyme inhibition or prodrug design .

- Bromine or cyano substituents alter electronic properties and solubility, impacting bioavailability and target engagement .

Méthodes De Préparation

Acid Chloride Method

The most straightforward approach involves converting 3,4,5-triethoxybenzoic acid to its corresponding acid chloride, followed by reaction with allylamine. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are commonly employed for chloride formation. For example:

The acid chloride is then treated with allylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (Et₃N) to scavenge HCl. Yields for analogous benzamide syntheses range from 70–85%, depending on reaction time and stoichiometry.

Coupling Agent-Mediated Amidation

Carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) facilitate direct amidation without intermediate isolation. A typical protocol involves:

-

Dissolving 3,4,5-triethoxybenzoic acid (1 equiv) and allylamine (1.2 equiv) in DMF.

-

Adding EDC (1.1 equiv) and HOBt (1.1 equiv) at 0°C.

-

Stirring at room temperature for 12–24 hours.

This method avoids harsh acidic conditions and is preferable for acid-sensitive substrates. Reported yields for similar reactions approach 80–90%.

Ester Aminolysis Strategy

Methyl or ethyl esters of 3,4,5-triethoxybenzoic acid undergo nucleophilic acyl substitution with allylamine, particularly under microwave irradiation. For example, methyl 3,4,5-triethoxybenzoate reacts with excess allylamine in acetonitrile at 170°C for 25 minutes under microwave conditions, achieving conversions >90%. This method leverages the efficiency of microwave-assisted synthesis, reducing reaction times from hours to minutes.

Table 1. Optimization of Microwave-Assisted Aminolysis

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 170 | 25 | 89 |

| Ethanol | 180 | 30 | 75 |

| Water | 160 | 40 | 68 |

Data adapted from triazolyl propanamide syntheses.

Mixed Anhydride Activation

Inspired by industrial benzamide syntheses, 3,4,5-triethoxybenzoic acid is activated as a mixed anhydride using ethyl chloroformate. The protocol involves:

-

Treating the acid with ethyl chloroformate (1.1 equiv) and Et₃N (1.1 equiv) in THF at 0°C.

-

Adding allylamine (1.2 equiv) dropwise and stirring at room temperature.

This method avoids moisture-sensitive reagents and achieves yields comparable to acid chloride routes (75–82%).

Comparative Analysis of Methods

Table 2. Synthesis Method Evaluation

| Method | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|

| Acid Chloride | 85 | 6–8 h | High |

| Coupling Agents | 90 | 12–24 h | Moderate |

| Microwave Aminolysis | 89 | 25 min | High |

| Mixed Anhydride | 82 | 4–6 h | High |

Key considerations:

-

Microwave aminolysis offers rapid synthesis but requires specialized equipment.

-

Coupling agents provide high yields but incur higher costs due to reagent expenses.

-

Mixed anhydride methods balance cost and efficiency, making them suitable for industrial-scale production.

Challenges and Optimization Strategies

-

Steric Hindrance : The bulky triethoxy groups slow reaction kinetics. Solutions include using polar aprotic solvents (e.g., DMF) to enhance solubility.

-

Byproduct Formation : Over-alkylation during allylamine reactions is mitigated by maintaining stoichiometric control and low temperatures.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the pure amide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.